molecular formula C6H10N4 B1195251 3,5-Dimethylpyrazole-1-carboxamidine CAS No. 22906-75-8

3,5-Dimethylpyrazole-1-carboxamidine

Cat. No.: B1195251
CAS No.: 22906-75-8
M. Wt: 138.17 g/mol
InChI Key: GAZRNXIMWKZADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethylpyrazole-1-carboxamidine is a chemical compound known for its unique structure and properties. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of the carboxamidine group at the first position and methyl groups at the third and fifth positions of the pyrazole ring imparts distinct chemical characteristics to this compound.

Biochemical Analysis

Biochemical Properties

3,5-Dimethylpyrazole-1-carboxamidine plays a significant role in biochemical reactions, particularly as a guanylating reagent for amines . It interacts with various enzymes and proteins, influencing their function and activity. For instance, it has been reported to interact with staphylococcal enterotoxin B, converting epsilon-amino groups and the N-terminal residue . These interactions can lead to changes in the conformation and solubility of the proteins, affecting their biochemical properties.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can impact enzyme function through protein cross-linking via the Maillard reaction . This cross-linking can alter enzyme activity, leading to changes in cellular metabolism and gene expression.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of its use. The compound’s guanylating properties allow it to modify amino groups in proteins, leading to changes in their structure and function . These modifications can result in enzyme inhibition or activation, ultimately affecting cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, which are important to consider in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or improved cellular function. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and cellular damage . Understanding the dosage thresholds is essential for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s guanylating properties allow it to participate in reactions that modify amino groups in metabolic enzymes, affecting their activity and the overall metabolic process . These interactions can lead to changes in metabolite levels and metabolic flux, influencing cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for predicting the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within the cell . For instance, its interaction with staphylococcal enterotoxin B suggests that it may localize to regions where this protein is active, influencing its biochemical properties and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethylpyrazole-1-carboxamidine can be synthesized through various methods. One common approach involves the reaction of acetylacetone with hydrazine hydrate in ethanol or hydrazine sulfate in aqueous alkali . The latter method is preferred due to the violent nature of the reaction with hydrazine hydrate. Another method involves the hydrolysis and decarboxylation of 1-carbamido- or 1-carboxamidine derivatives obtained by reacting semicarbazide or aminoguanidine with acetylacetone .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylpyrazole-1-carboxamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methyl groups and the carboxamidine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

3,5-Dimethylpyrazole-1-carboxamidine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in the synthesis of transition metal complexes

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

Uniqueness: 3,5-Dimethylpyrazole-1-carboxamidine is unique due to the presence of both methyl groups and the carboxamidine group, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes with transition metals and its potential biological activities make it a valuable compound in various fields of research.

Properties

IUPAC Name

3,5-dimethylpyrazole-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-4-3-5(2)10(9-4)6(7)8/h3H,1-2H3,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZRNXIMWKZADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22907-04-6 (nitrate), 38184-47-3 (mononitrate), 40027-64-3 (mono-hydrochloride)
Record name 3,5-Dimethylpyrazole-1-carboxamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022906758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40177447
Record name 3,5-Dimethylpyrazole-1-carboxamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22906-75-8
Record name 3,5-Dimethylpyrazole-1-carboxamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022906758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC129885
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129885
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dimethylpyrazole-1-carboxamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIMETHYLPYRAZOLE-1-CARBOXAMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVV7S48NBR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 850 ml of ethanol were added 188 g of aminoguanidine hydrochloride and 170 g of 2,4-pentadione and the mixture was heated with stirring for 3 hrs. under reflux. The precipitated crystals were filtered, sufficiently washed with ethanol and dried to obtain 1-amidino-3,5-dimethylpyrazole hydrochloride of 210 g. Next, 60 g of potassium hydroxide was dissolved in water of 120 g and 1-amidino-3,5-dimethylpyrazole hydrochloride of 61.1 g was added thereto withcooling with water and stirred further for 1 hr. Chloroform of 200 ml was added to the solution for extraction. A chloroform layer was separated, washed with water and dried with anhydrous sodium sulfate, thereafter, chloroform was removed to obtain 1-amidino-3,5-dimethylpyrazole of 46.0 g.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethylpyrazole-1-carboxamidine
Reactant of Route 2
3,5-Dimethylpyrazole-1-carboxamidine
Reactant of Route 3
3,5-Dimethylpyrazole-1-carboxamidine
Reactant of Route 4
3,5-Dimethylpyrazole-1-carboxamidine
Reactant of Route 5
3,5-Dimethylpyrazole-1-carboxamidine
Reactant of Route 6
3,5-Dimethylpyrazole-1-carboxamidine
Customer
Q & A

Q1: How is 3,5-Dimethylpyrazole-1-carboxamidine used in studying connective tissues?

A1: this compound (DMPC) plays a crucial role in quantifying secondary amine cross-links in collagen and elastin. This technique involves a two-step radioactive labeling process. First, primary amines like lysine and hydroxylysine undergo guanidination with DMPC []. This specificity towards primary amines makes DMPC a valuable tool in analyzing the cross-link composition of connective tissues.

Q2: Can you explain how this compound contributes to understanding the Maillard reaction in proteins?

A2: this compound has been investigated for its potential to inhibit the Maillard reaction, a complex series of reactions between sugars and proteins. Studies using ribonuclease A treated with glycating agents like methylglyoxal showed that while this compound could inhibit protein cross-linking, it did not necessarily prevent the loss of enzyme activity [, ]. This highlights the complex nature of the Maillard reaction and the role of this compound in its study.

Q3: Beyond its use in studying collagen and the Maillard reaction, are there other research applications of this compound?

A3: Yes, this compound has been explored as a reagent in the synthesis of other compounds. One example is its use in producing 4-(-guanidinoethyl)-17-methyl-4-aza-5-androstan-17-ol, a compound investigated for its antihypertensive properties []. This demonstrates the versatility of this compound as a chemical tool in various research areas.

Q4: Has the interaction of this compound with metals been investigated?

A4: Indeed, studies have explored the coordination chemistry of this compound with transition metals. For instance, research has characterized the complexes formed between this compound and cadmium(II) halides and zinc(II) chloride, providing insights into their structural and thermal properties []. These investigations expand our understanding of the reactivity and potential applications of this compound in materials science and coordination chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.